Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt, (2S-(2-alpha,3-beta(R*)))-
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Overview
Description
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt, (2S-(2-alpha,3-beta(R*)))- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxirane ring and multiple functional groups, making it a versatile molecule for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt, (2S-(2-alpha,3-beta(R*)))- involves several stepsThe final step involves the formation of the monosodium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt, (2S-(2-alpha,3-beta(R*)))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt, (2S-(2-alpha,3-beta(R*)))- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxirane ring and functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxiranecarboxylic acid derivatives: Compounds with similar structures but different functional groups.
Piperazinyl compounds: Molecules containing the piperazine ring, which may have similar biological activities.
Trimethoxyphenyl compounds: Compounds with the trimethoxyphenyl group, known for their diverse chemical properties.
Uniqueness
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt, (2S-(2-alpha,3-beta(R*)))- is unique due to its combination of an oxirane ring, piperazinyl group, and trimethoxyphenyl group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
84518-84-3 |
---|---|
Molecular Formula |
C24H34N3NaO8 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C24H35N3O8.Na/c1-14(2)12-16(25-22(28)20-21(35-20)24(30)31)23(29)27-10-8-26(9-11-27)13-15-6-7-17(32-3)19(34-5)18(15)33-4;/h6-7,14,16,20-21H,8-13H2,1-5H3,(H,25,28)(H,30,31);/q;+1/p-1/t16?,20-,21-;/m0./s1 |
InChI Key |
OZYMBTXBVRWWOX-YNLWWQKDSA-M |
Isomeric SMILES |
CC(C)CC(C(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC)NC(=O)[C@@H]3[C@H](O3)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC)NC(=O)C3C(O3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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